molecular formula C8H7F4N B1440834 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline CAS No. 1065073-89-3

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1440834
CAS No.: 1065073-89-3
M. Wt: 193.14 g/mol
InChI Key: JYRUHDAZCPLTPT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the reduction of 3,5-bis(trifluoromethyl)nitrobenzene using hydrogen gas in the presence of a palladium-carbon catalyst . This method provides a high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. The combination of fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-fluoro-2-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRUHDAZCPLTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674587
Record name 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-89-3
Record name 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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